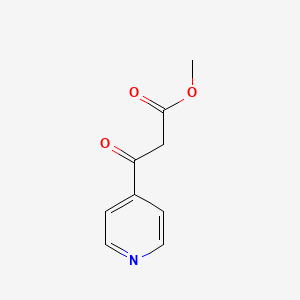

Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Description

The exact mass of the compound Methyl 3-oxo-3-(pyridin-4-yl)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-oxo-3-(pyridin-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxo-3-(pyridin-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxo-3-pyridin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDIWFXVVDOKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437141 | |

| Record name | Methyl 3-oxo-3-(pyridin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-45-8 | |

| Record name | Methyl 3-oxo-3-(pyridin-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-oxo-3-(pyridin-4-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Topic: Methyl 3-oxo-3-(pyridin-4-yl)propanoate CAS Number: 829-45-8

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of Methyl 3-oxo-3-(pyridin-4-yl)propanoate (CAS No. 829-45-8), a versatile β-keto ester of significant interest in medicinal chemistry and organic synthesis. Moving beyond a simple data sheet, this document delves into the compound's core reactivity, field-proven synthetic methodologies, and its strategic application as a foundational scaffold in the development of novel therapeutic agents. We will explore the mechanistic underpinnings of its chemical behavior, provide detailed protocols for its synthesis and analysis, and contextualize its utility in contemporary drug discovery, particularly in generating libraries of pyridine-based compounds with potential anti-inflammatory and anti-cancer properties.[1]

Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a bifunctional organic molecule characterized by a methyl ester and a ketone, separated by a methylene group—the classic β-keto ester motif. The ketone is attached to a pyridin-4-yl ring, which critically influences the molecule's electronic properties and reactivity.[2] This structure makes it an important intermediate for synthesizing more complex heterocyclic systems.[1][2]

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 829-45-8 | [1][2][3][4] |

| Molecular Formula | C₉H₉NO₃ | [1][2][3] |

| Molecular Weight | 179.17 g/mol | [1][2][3] |

| Synonym | 3-Oxo-3-pyridin-4-yl-propionic acid methyl ester | [1] |

| Appearance | White to buff/orange crystalline solid/powder | [1][2] |

| Melting Point | 55–78 °C (range varies by purity) | [1][2] |

| PubChem ID | 10241380 | [1][2] |

| SMILES | COC(=O)CC(=O)C1=CC=NC=C1 | [2] |

| InChI | InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5H,6H2,1H3 | [2] |

| Storage Conditions | Store at 0-8°C |[1] |

Section 2: The Chemistry of a Pyridyl β-Keto Ester: Reactivity and Mechanistic Considerations

The utility of Methyl 3-oxo-3-(pyridin-4-yl)propanoate stems from the interplay of its three key components: the ester, the ketone, and the intervening α-carbon. The electron-withdrawing nature of the pyridin-4-yl ring system significantly enhances the electrophilicity of the adjacent ketone carbonyl.[2] This has two major consequences:

-

Enhanced Acidity of the α-Protons: The protons on the central methylene (C2) are significantly acidic. The electron-withdrawing effects of both the ketone and the ester carbonyls stabilize the resulting carbanion (enolate) through resonance. The pyridine ring further delocalizes this negative charge, making deprotonation by a suitable base highly favorable. This is the mechanistic cornerstone of its utility in alkylation and condensation reactions.

-

Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, it exists in equilibrium with its enol tautomer. This equilibrium is crucial for many of its reactions, as the enol form provides a nucleophilic C=C double bond while the keto form provides an electrophilic carbonyl carbon. A related compound, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, is known to exist in equilibrium with its enol form.[5]

The position of the nitrogen in the pyridine ring is critical. As a 4-pyridyl derivative, the nitrogen exerts a strong electron-withdrawing effect through resonance, making the α-protons more acidic compared to its 3-pyridyl isomer. In contrast, the 2-pyridyl isomer can participate in intramolecular hydrogen bonding or chelation with metal ions, altering its reactivity profile.[6]

Section 3: Synthesis and Manufacturing

The most common and industrially scalable method for synthesizing β-keto esters is the Claisen condensation . This reaction involves the base-mediated condensation of two ester molecules. For a "crossed" Claisen condensation to synthesize Methyl 3-oxo-3-(pyridin-4-yl)propanoate, methyl isonicotinate (also known as methyl pyridine-4-carboxylate) is reacted with methyl acetate.

Causality of Experimental Choices:

-

Base: Sodium methoxide (NaOMe) is used as the base. It is critical to use the alkoxide corresponding to the ester alcohol (methanol) to prevent transesterification, which would result in a mixture of products. The base must be strong enough to deprotonate the α-carbon of methyl acetate, initiating the reaction.

-

Solvent: A non-protic solvent like toluene or THF is typically used to prevent quenching the base and the enolate intermediate.

-

Temperature: The reaction is often initiated at room temperature and may be gently heated to drive it to completion.

-

Workup: An acidic workup (e.g., with dilute HCl) is essential to protonate the resulting β-keto ester enolate, which is the stable product under basic conditions, to yield the final neutral compound.

Experimental Protocol: Synthesis via Claisen Condensation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous toluene.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add methyl acetate (1.5 equivalents) dropwise. Follow with the dropwise addition of methyl isonicotinate (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Quenching: Cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH is ~6-7.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product as a crystalline solid.

Visualization: Synthetic Workflow

Caption: Workflow for the Claisen condensation synthesis.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

Methyl 3-oxo-3-(pyridin-4-yl)propanoate is not typically a final drug product but rather a high-value building block. Its bifunctional nature allows it to participate in a wide array of cyclization and condensation reactions to form more complex heterocyclic scaffolds. This makes it a preferred choice for chemists aiming to generate libraries of novel compounds for high-throughput screening.[1]

Key Applications:

-

Heterocycle Synthesis: It is a classic precursor in multicomponent reactions like the Hantzsch pyridine synthesis , where a β-keto ester, an aldehyde, and ammonia condense to form dihydropyridine rings, which can be oxidized to pyridines.[7] This allows for the rapid generation of substituted pyridine cores, a privileged scaffold in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The compound serves as an intermediate in the synthesis of molecules with demonstrated potential as anti-inflammatory, anti-cancer, and antitubercular agents.[1][2][6] The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement.

-

Agrochemical Development: Beyond pharmaceuticals, it is also used in the formulation of agrochemicals, such as pesticides and herbicides, where the pyridine core is a common feature.[1][2]

Visualization: Role as a Versatile Chemical Scaffold

Sources

"Methyl 3-oxo-3-(pyridin-4-yl)propanoate" chemical properties

An In-depth Technical Guide to Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in established scientific literature.

Introduction: A Versatile Heterocyclic Building Block

Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a β-keto ester functionalized with a pyridine ring. This unique structural combination makes it a highly valuable and versatile building block in modern organic synthesis.[1] The compound serves as a crucial intermediate in the production of a wide array of pharmaceuticals and agrochemicals.[1][2] Its significance lies in the dual reactivity offered by the β-keto ester moiety and the specific electronic properties conferred by the pyridin-4-yl group. The nitrogen atom in the pyridine ring significantly influences the electron density of the adjacent carbonyl group, rendering the molecule particularly susceptible to nucleophilic attack and subsequent cyclization reactions, which is a cornerstone of heterocyclic chemistry.[2] This reactivity profile has been exploited for the synthesis of complex molecules with potential therapeutic applications, including anti-inflammatory, anti-cancer, and antitubercular agents.[1][2][3]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of Methyl 3-oxo-3-(pyridin-4-yl)propanoate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 829-45-8 | [1][4] |

| Molecular Formula | C₉H₉NO₃ | [1][4] |

| Molecular Weight | 179.17 g/mol | [1][4] |

| Appearance | Buff colored crystalline solid | [1] |

| Melting Point | 72-78 °C | [1] |

| Purity | ≥ 97-98% (by HPLC) | [1][4] |

| Synonyms | 3-Oxo-3-pyridin-4-yl-propionic acid methyl ester | [1] |

| Storage | Store at 0-8°C in a tightly closed container | [1] |

Synthesis and Production

The reliable synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate is critical for its use as a research chemical and industrial intermediate. While several methods exist for the formation of β-keto esters, a common and direct approach for this specific compound is the acid-catalyzed esterification of its corresponding carboxylic acid.[2]

Workflow for Laboratory-Scale Synthesis

Caption: General workflow for the synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxo-3-(pyridin-4-yl)propanoic acid.

-

Reagent Addition: Add an excess of methanol (acting as both solvent and reactant). The use of excess methanol is a key experimental choice driven by Le Châtelier's principle to shift the reaction equilibrium towards the product side.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.

-

Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. This step is crucial to neutralize the acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Repeat the extraction multiple times to maximize yield.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final, high-purity product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of Methyl 3-oxo-3-(pyridin-4-yl)propanoate stems from its predictable and versatile reactivity, which is dominated by the β-keto ester functional group and modulated by the pyridine ring.

-

Influence of the Pyridine Ring: The electron-withdrawing nature of the nitrogen atom in the pyridin-4-yl ring significantly enhances the electrophilicity of the adjacent keto-carbonyl carbon. This electronic activation makes the compound particularly reactive towards nucleophiles, a critical feature for building more complex heterocyclic structures.[2]

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it exists as an equilibrium mixture of keto and enol tautomers. This allows for reactivity at both the carbonyl carbon and the α-carbon, enabling a wide range of transformations.

-

Key Reaction Types:

-

Reduction: The keto group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[2] More powerful reagents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester.

-

Oxidation: The compound can undergo oxidation reactions, though these are less common synthetically.[2]

-

Nucleophilic Substitution: The ester group can be replaced by other nucleophiles in transesterification or amidation reactions.[2]

-

Cyclocondensation: Its most significant application is in cyclocondensation reactions. The 1,3-dicarbonyl system readily reacts with dinucleophiles like hydrazine, hydroxylamine, or guanidine to form various five- and six-membered heterocycles, such as pyrazoles, isoxazoles, and pyrimidines.

-

Core Reactivity: Nucleophilic Attack

The enhanced electrophilicity of the keto-carbonyl is central to its function as a synthetic intermediate.

Caption: Nucleophilic attack on the activated keto-carbonyl of the title compound.

Applications in Research and Development

The unique reactivity profile of Methyl 3-oxo-3-(pyridin-4-yl)propanoate makes it a valuable precursor in several high-value research areas.

-

Pharmaceutical Synthesis: It is a key building block for synthesizing pharmaceutical agents.[1] The pyridine moiety is a common feature in many drugs, contributing to favorable pharmacological properties such as improved binding to biological targets.[2] It is particularly noted for its use in developing compounds targeting neurological disorders and agents with anti-inflammatory and anti-cancer properties.[1][2]

-

Antitubercular Agents: The pyridin-4-yl group is a critical pharmacophore in certain anti-tubercular drugs, where it is thought to enhance binding to mycobacterial enzymes.[2] This makes the title compound an important starting material in the search for new treatments for tuberculosis.[3]

-

Agrochemicals: The compound is used in the formulation of modern agrochemicals, where it can enhance the efficacy of pesticides and herbicides, contributing to improved crop yields.[1][2]

-

Material Science: Researchers are exploring its use in the creation of novel polymers and advanced materials, leveraging its reactive sites to build larger, functionalized structures.[1]

-

Biological Research: It is employed in biological studies to investigate enzyme interactions and metabolic pathways, providing valuable insights into drug metabolism and action.[1][2]

Safety and Handling

As with any laboratory chemical, proper handling of Methyl 3-oxo-3-(pyridin-4-yl)propanoate is essential. The following guidelines are based on general safety protocols for related chemical classes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][7]

-

Handling: Avoid contact with skin, eyes, and clothing.[5][7] Wash hands thoroughly after handling.[5] Avoid the formation of dust and aerosols.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[1][8] The recommended storage temperature is often refrigerated (0-8°C).[1]

-

First Aid:

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[7]

-

Skin: Flush skin with plenty of water while removing contaminated clothing.[7]

-

Inhalation: Remove from exposure and move to fresh air immediately.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

References

-

METHYL 3-OXO-3-(PYRIDIN-4-YL)PROPANOATE [P75621]. (n.d.). ChemUniverse. Retrieved from [Link]

-

methyl 3-oxo-3-(pyridin-4-yl)propanoate. (n.d.). Cenmed Enterprises. Retrieved from [Link]

-

Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-oxo-3-(pyridin-4-yl)propanoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Workhorse of Pyridine-Based Drug Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, embedded in a multitude of therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. Yet, the successful construction of these complex molecules often hinges on the strategic use of versatile, yet unassuming, building blocks. Methyl 3-oxo-3-(pyridin-4-yl)propanoate is one such critical intermediate. This technical guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep dive into the molecular architecture, synthesis, reactivity, and strategic applications of this pivotal β-keto ester. Herein, we elucidate not just the "what" and "how," but the fundamental "why" behind its utility, offering insights to empower the rational design and efficient synthesis of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

Methyl 3-oxo-3-(pyridin-4-yl)propanoate (CAS Number: 829-45-8) is a solid at room temperature, typically appearing as a buff-colored crystalline solid. Its molecular structure features a central propanoate chain with a ketone at the β-position and a methyl ester at the carboxyl end. Crucially, the carbonyl group of the ketone is directly attached to the 4-position of a pyridine ring. This arrangement dictates the compound's reactivity and its utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | |

| Molecular Weight | 179.17 g/mol | |

| CAS Number | 829-45-8 | |

| Melting Point | 72-78 °C | |

| Appearance | Buff color crystalline solid | |

| Purity | ≥ 98% (HPLC) |

The presence of the electron-withdrawing pyridine ring significantly influences the electronic character of the adjacent carbonyl group, rendering it more electrophilic. This inherent reactivity is a key feature exploited in various synthetic transformations.

Synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate: A Practical Approach

The synthesis of β-keto esters is a well-established transformation in organic chemistry, with the Claisen condensation being a classical and reliable method. For the synthesis of the ethyl analog, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, a procedure involving the reaction of ethyl isonicotinate with ethyl acetate in the presence of a strong base like sodium ethoxide has been reported. This approach can be adapted for the synthesis of the methyl ester.

Synthetic Workflow: Claisen Condensation

The following diagram illustrates the logical flow of the synthesis based on the Claisen condensation of methyl isonicotinate and methyl acetate.

Caption: Workflow for the synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate via Claisen condensation.

Detailed Experimental Protocol (Adapted from the synthesis of the ethyl analog)

Materials:

-

Methyl isonicotinate

-

Methyl acetate

-

Sodium metal

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous methanol. Carefully add sodium metal in small portions to the methanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. Continue adding sodium until the desired molar equivalent is reached.

-

Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add methyl isonicotinate to the flask.

-

Claisen Condensation: Add methyl acetate dropwise to the stirred solution at room temperature. After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by pouring it into a beaker of ice. Neutralize the mixture with a calculated amount of hydrochloric acid to a pH of approximately 7.

-

Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure methyl 3-oxo-3-(pyridin-4-yl)propanoate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the methylene group, and the methyl ester.

-

Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution at the 4-position, two distinct signals are expected, each integrating to 2H. The protons at the 2 and 6 positions (ortho to the nitrogen) will be downfield due to the deshielding effect of the nitrogen atom, appearing as a doublet. The protons at the 3 and 5 positions (meta to the nitrogen) will appear as another doublet at a slightly upfield chemical shift.

-

Methylene Protons: The protons of the methylene group (CH₂) flanked by the two carbonyl groups will appear as a singlet. In the keto form, this signal is typically found around δ 3.5-4.5 ppm. In the enol form, this signal would be absent and replaced by a vinylic proton signal at a more downfield position.

-

Methyl Protons: The protons of the methyl ester group (OCH₃) will appear as a sharp singlet, typically in the range of δ 3.6-3.9 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons: Two signals for the carbonyl carbons are expected in the downfield region of the spectrum (δ 160-200 ppm). The ester carbonyl carbon will typically appear around δ 165-175 ppm, while the ketone carbonyl carbon will be further downfield, around δ 190-200 ppm.

-

Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The carbon at the 4-position, attached to the carbonyl group, will be significantly downfield. The carbons at the 2 and 6 positions will also be downfield due to their proximity to the nitrogen atom.

-

Methylene Carbon: The methylene carbon will appear around δ 40-50 ppm.

-

Methyl Carbon: The methyl carbon of the ester group will give a signal in the upfield region, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretching: Two strong absorption bands are expected for the carbonyl groups. The ester carbonyl stretch will appear around 1735-1750 cm⁻¹, while the ketone carbonyl stretch will be at a lower wavenumber, typically in the range of 1680-1700 cm⁻¹, due to conjugation with the pyridine ring.

-

C-O Stretching: A strong band corresponding to the C-O stretching of the ester group will be observed in the region of 1100-1300 cm⁻¹.

-

C-H Stretching: C-H stretching vibrations for the aromatic pyridine ring and the aliphatic methylene and methyl groups will be present in the region of 2850-3100 cm⁻¹.

-

C=N and C=C Stretching: Vibrations associated with the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (179.17). Common fragmentation patterns for β-keto esters involve cleavage adjacent to the carbonyl groups. Expected fragments would include the loss of the methoxy group (-OCH₃, m/z 31) and the loss of the methoxycarbonyl group (-COOCH₃, m/z 59).

Reactivity and Mechanistic Considerations

The chemical behavior of methyl 3-oxo-3-(pyridin-4-yl)propanoate is dominated by the interplay of its three key functional components: the pyridine ring, the ketone, and the methyl ester. A crucial aspect of its reactivity is the existence of keto-enol tautomerism.

Keto-Enol Tautomerism

Methyl 3-oxo-3-(pyridin-4-yl)propanoate can exist in equilibrium between its keto and enol forms. This tautomerization is a fundamental aspect of its chemistry and influences its reactivity in various transformations.

Caption: Keto-enol tautomerism of Methyl 3-oxo-3-(pyridin-4-yl)propanoate.

The equilibrium position is influenced by factors such as the solvent, temperature, and pH. In many cases, the keto form is thermodynamically more stable. However, the enol form is often the reactive species in reactions requiring a nucleophilic carbon, such as alkylations at the α-carbon.

Key Reactions

-

Reactions at the Methylene Group: The protons on the methylene carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation by a suitable base to form a stable enolate, which can then act as a nucleophile in various reactions, including alkylation, acylation, and condensation reactions.

-

Reactions of the Ketone: The ketone carbonyl group can undergo nucleophilic addition reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Reactions of the Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification with other alcohols or be converted to an amide by reaction with an amine.

-

Reactions involving the Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The pyridine ring can also participate in various metal-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule.

Applications in Drug Discovery and Development

Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from its ability to participate in reactions that form more complex heterocyclic systems.

Synthesis of Pharmaceutical Scaffolds

This intermediate is particularly useful in the synthesis of substituted pyridines, pyrimidines, and other heterocyclic systems that are prevalent in pharmaceuticals. It serves as a precursor for introducing the pyridinyl moiety into a larger molecular framework, which is often crucial for achieving desired pharmacological activity.

Role in the Synthesis of Kinase Inhibitors

The pyridine ring is a common feature in many kinase inhibitors, where it often interacts with key amino acid residues in the ATP-binding pocket of the enzyme. While a direct, published synthesis of the blockbuster drug Nilotinib (a Bcr-Abl tyrosine kinase inhibitor) using methyl 3-oxo-3-(pyridin-4-yl)propanoate was not found in the immediate search results, the structural similarity of this intermediate to key precursors used in the synthesis of Nilotinib and other related kinase inhibitors is noteworthy. The synthesis of Nilotinib involves the coupling of a pyrimidine core with a substituted aniline, and intermediates bearing a pyridinyl group are essential. The reactivity of methyl 3-oxo-3-(pyridin-4-yl)propanoate makes it an attractive starting material for the construction of such pyridinyl-containing fragments.

Precursor for Antiviral Agents

The development of novel antiviral agents is a critical area of research. Pyridine and other nitrogen-containing heterocycles are found in many antiviral drugs. For instance, Favipiravir (T-705) is a broad-spectrum antiviral agent with a pyrazinecarboxamide core that has shown activity against influenza and other RNA viruses. While not a direct precursor, the synthetic strategies for creating such heterocyclic systems often rely on versatile building blocks like β-keto esters. The structural motifs present in methyl 3-oxo-3-(pyridin-4-yl)propanoate make it a candidate for the synthesis of novel antiviral compounds with pyridine or related heterocyclic cores.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling methyl 3-oxo-3-(pyridin-4-yl)propanoate. While a specific safety data sheet (SDS) for this compound was not retrieved, general guidelines for handling similar β-keto esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed when not in use.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Methyl 3-oxo-3-(pyridin-4-yl)propanoate is more than just a simple organic molecule; it is a testament to the power of functional group interplay in enabling complex molecular construction. Its strategic combination of a reactive β-keto ester system with the pharmaceutically relevant pyridine scaffold makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its structure, synthesis, reactivity, and applications, with a focus on the underlying chemical principles that govern its utility. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like methyl 3-oxo-3-(pyridin-4-yl)propanoate will only increase. Future research will likely uncover new and innovative ways to leverage its unique reactivity in the synthesis of the next generation of life-saving medicines.

References

-

Cole-Parmer. Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. [Link]

-

G. G. Z. G. G. Z. G. G. Z. G. G. Z. G. G. Z. G. G. Z. G. G. Z. G. G. Z. G. G. Z. G. G. Z. (2018). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Molecules, 23(11), 2948. [Link]

-

The Organic Chemistry Tutor. (2020, May 9). Keto-Enol Tautomerism [Video]. YouTube. [Link]

- Wang, G., Wan, J., Hu, Y., Wu, X., Prhavc, M., Dyatkina, N., Rajwanshi, V. K., Smith, D. B., Jekle, A., Kinkade, A., Symons, J. A., Jin, Z., Deval, J., Zhang, Q., Tam, Y., Chanda, S.

An In-depth Technical Guide to the Synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate

This guide provides a comprehensive overview of the synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a versatile β-keto ester. This compound serves as a critical intermediate and building block in the development of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a pyridine ring, makes it particularly valuable for creating novel therapeutic agents, including those with anti-inflammatory, anti-cancer, and antitubercular properties.[1][2][3] This document delves into the core chemical principles, provides detailed experimental protocols, and offers insights grounded in established organic chemistry practices.

Strategic Approach: The Crossed Claisen Condensation

The most effective and logical pathway for constructing Methyl 3-oxo-3-(pyridin-4-yl)propanoate is the Crossed Claisen Condensation . This carbon-carbon bond-forming reaction is ideal for coupling two different ester molecules.[4] The strategy involves reacting an enolizable ester with a non-enolizable ester in the presence of a strong base.[5][6]

-

Enolizable Ester: Methyl acetate is selected as it possesses acidic α-hydrogens, which can be removed by a base to form a nucleophilic enolate.[7]

-

Non-enolizable Ester: Methyl isonicotinate (methyl pyridine-4-carboxylate) is the ideal partner as it lacks α-hydrogens and therefore cannot self-condense, which prevents the formation of unwanted side products.[5]

-

Base Selection: A strong, non-nucleophilic base is required. Sodium methoxide is a suitable choice because it is sufficiently basic to deprotonate methyl acetate, and any potential transesterification reaction with the methyl esters does not change the reactants or products.[6][8]

The overall reaction is driven to completion by the final deprotonation of the product, a β-keto ester. This resulting enolate is significantly more stable due to resonance, making this final step thermodynamically favorable.[9][10]

Mechanistic Breakdown

The synthesis proceeds through a well-understood, multi-step mechanism:

-

Enolate Formation: The alkoxide base abstracts an α-hydrogen from methyl acetate, creating a resonance-stabilized enolate ion. This is the key nucleophile in the reaction.[4][7]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of methyl isonicotinate, forming a tetrahedral intermediate.[4]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (⁻OCH₃) as a leaving group.[7][10]

-

Deprotonation and Stabilization: The expelled methoxide is a strong base and immediately deprotonates the newly formed β-keto ester at the highly acidic α-carbon situated between the two carbonyl groups. This creates a doubly-stabilized enolate, which is the thermodynamic driving force of the reaction.[7][9]

-

Acidic Workup: A final protonation step, typically using a dilute acid, neutralizes the enolate to yield the final Methyl 3-oxo-3-(pyridin-4-yl)propanoate product.[7][9]

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocols and Workflow

A successful synthesis requires careful preparation of starting materials and precise execution of the reaction protocol. The following sections provide step-by-step methodologies.

Preparation of Starting Material: Methyl Isonicotinate

While commercially available, understanding the synthesis of the key starting material, methyl isonicotinate, is valuable. It is typically prepared via Fischer esterification.[11]

Protocol: Fischer Esterification of Isonicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend isonicotinic acid (1.0 eq) in methanol (approx. 2.5 mL per gram of acid).[12]

-

Acid Catalyst Addition: Cool the suspension in an ice bath to ~10°C. Slowly add concentrated sulfuric acid (approx. 1.2 eq) dropwise, ensuring the internal temperature remains below 20°C.[12][13]

-

Reflux: Once the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for approximately 4-5 hours.[12]

-

Workup - Quenching and Neutralization: After cooling to room temperature, pour the reaction mixture carefully over crushed ice. Neutralize the acidic solution by slowly adding solid sodium carbonate until the solution is alkaline (pH > 8).[11][12]

-

Extraction: Filter off any solids that may have formed. Extract the aqueous filtrate multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.[12]

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl isonicotinate, which can be further purified if necessary.[12]

Synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate

This protocol adapts the established Claisen condensation methodology for the specific target molecule.[14]

Protocol: Crossed Claisen Condensation

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium methoxide (1.1 eq) in an anhydrous solvent like tetrahydrofuran (THF) or refluxing neat methyl acetate.

-

Reactant Addition: Add methyl isonicotinate (1.0 eq) to the flask, followed by the slow, dropwise addition of methyl acetate (at least 2.0 eq). The use of excess methyl acetate helps to favor the desired reaction pathway.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker of ice water containing a slight excess of dilute acid (e.g., 1M HCl or acetic acid) to neutralize the remaining base and protonate the product enolate.

-

Extraction: Extract the aqueous layer several times with ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[15][16]

Caption: General experimental workflow for the synthesis.

Quantitative Data and Characterization

Precise control over reaction parameters is crucial for achieving high yield and purity.

| Parameter | Recommended Value/Condition | Rationale |

| Base Stoichiometry | ≥1.0 equivalent | A full equivalent of base is required because it is consumed in the final, irreversible deprotonation step that drives the reaction to completion.[7][10] |

| Methyl Acetate | ≥2.0 equivalents | Using the enolizable partner in excess maximizes the formation of its enolate and drives the equilibrium towards the desired crossed product. |

| Reaction Temperature | Reflux | Provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate. |

| Solvent | Anhydrous THF, or neat | The absence of water is critical, as it would quench the base and enolate. The solvent must not react with the base (e.g., have acidic protons).[8] |

Product Characterization: The identity and purity of the final product, Methyl 3-oxo-3-(pyridin-4-yl)propanoate, would be confirmed using standard analytical techniques. While specific spectra depend on the acquisition conditions, the expected features are:

-

¹H NMR: Signals corresponding to the methyl ester protons, the methylene protons between the carbonyls (which may show keto-enol tautomerism), and the distinct aromatic protons of the pyridin-4-yl group.

-

¹³C NMR: Resonances for the two carbonyl carbons (ketone and ester), the methylene carbon, the methoxy carbon, and the carbons of the pyridine ring.

-

IR Spectroscopy: Strong characteristic absorption bands for the C=O stretching of both the ketone and the ester functional groups.[17]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (179.17 g/mol ).[18]

Conclusion

The synthesis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate is reliably achieved through a crossed Claisen condensation. This method is efficient due to the use of a non-enolizable ester partner, which minimizes side reactions and simplifies purification. The resulting β-keto ester is a valuable synthetic intermediate, and its electron-withdrawing pyridine ring confers unique reactivity, making it a key building block for creating complex heterocyclic systems in drug discovery and materials science.[2][3]

References

- JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism.

- BYJU'S.Claisen Condensation Mechanism.

- Allen.Claisen Condensation – Mechanism, Variations & FAQs.

- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.

- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.

- Chem-Impex.Methyl 3-oxo-3-(pyridin-4-yl)propanoate.

- Benchchem.Methyl 3-oxo-3-(pyridin-4-yl)propanoate | 829-45-8.

- Benchchem.Methyl 3-oxo-3-(pyridin-2-YL)propanoate | 75418-74-5.

- PrepChem.com.Synthesis of (a) methyl isonicotinate.

- UCLA Chemistry.Illustrated Glossary of Organic Chemistry - Claisen condensation.

- ResearchGate. (2025). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate.

- ChemicalBook.Methyl isonicotinate synthesis.

- Wikipedia.Methyl isonicotinate.

- University of Missouri-St. Louis.Claisen-Schmidt Condensation.

- Wikipedia.Claisen condensation.

- ResearchGate. (2025). Synthesis and antinociceptive activity of methyl nicotinate.

- ChemUniverse.METHYL 3-OXO-3-(PYRIDIN-4-YL)PROPANOATE [P75621].

- YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Methyl isonicotinate - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

- 13. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Claisen-Schmidt Condensation [cs.gordon.edu]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. chemuniverse.com [chemuniverse.com]

Spectroscopic Analysis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a key intermediate in pharmaceutical and agrochemical research.[1] This document details the foundational principles and practical methodologies for the characterization of this molecule using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Emphasis is placed on the interpretation of spectral data in the context of the compound's unique structural feature: the keto-enol tautomerism inherent to β-keto esters. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these analytical techniques for the robust characterization of this and similar chemical entities.

Introduction: The Significance of Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Methyl 3-oxo-3-(pyridin-4-yl)propanoate (C₉H₉NO₃, M.W. 179.17 g/mol ) is a buff-colored crystalline solid with a melting point of 72-78 °C.[1] Its chemical structure, featuring a pyridine ring, a β-keto group, and a methyl ester, makes it a versatile building block in organic synthesis. The pyridinyl moiety imparts specific electronic properties and potential biological activity, rendering its derivatives valuable in medicinal chemistry.

A crucial aspect of this molecule's chemistry is its existence as a mixture of keto and enol tautomers in solution. The equilibrium between these two forms is sensitive to the solvent environment and is a key consideration in its spectroscopic analysis. A thorough characterization is therefore essential to confirm its identity, purity, and to understand its chemical behavior in various applications.

Foundational Spectroscopic Principles and Methodologies

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of Methyl 3-oxo-3-(pyridin-4-yl)propanoate. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are indispensable for characterizing the carbon-hydrogen framework and for studying the dynamics of keto-enol tautomerism.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For Methyl 3-oxo-3-(pyridin-4-yl)propanoate, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons, and the methyl ester protons. The presence of both keto and enol forms in solution will result in two sets of signals for the protons in the vicinity of the tautomerizing moiety.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Assignment | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine | H-2, H-6 | ~8.7 | Doublet | Protons ortho to the nitrogen are deshielded. |

| Pyridine | H-3, H-5 | ~7.8 | Doublet | Protons meta to the nitrogen. |

| Methylene (Keto) | -CH₂- | ~4.0 | Singlet | Active methylene protons adjacent to two carbonyl groups. |

| Methyl Ester | -OCH₃ | ~3.7 | Singlet | |

| Vinylic (Enol) | =CH- | ~5.8 | Singlet | Appears in the enol tautomer. |

| Enolic OH | -OH | ~12-14 | Broad Singlet | Highly deshielded due to intramolecular hydrogen bonding. Often not observed. |

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of Methyl 3-oxo-3-(pyridin-4-yl)propanoate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum will show distinct signals for the carbonyl carbons (keto and ester), the aromatic carbons of the pyridine ring, the methylene carbon, and the methyl carbon. The presence of the enol tautomer will give rise to additional signals for the vinylic carbons.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Assignment | Carbon | Expected Chemical Shift (δ, ppm) |

| Ketone Carbonyl (Keto) | C=O | ~192 |

| Ester Carbonyl | C=O | ~167 |

| Pyridine (C-4) | C-Ar | ~142 |

| Pyridine (C-2, C-6) | C-Ar | ~150 |

| Pyridine (C-3, C-5) | C-Ar | ~122 |

| Methylene (Keto) | -CH₂- | ~46 |

| Methyl Ester | -OCH₃ | ~52 |

| Enol Carbonyl | =C-O | ~175 (enol ester) |

| Vinylic Carbon (C-β) | =C- | ~160 (enol ketone) |

| Vinylic Carbon (C-α) | =CH- | ~90 |

Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

-

Instrumentation: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Employ proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Fourier transform, phase correct, and reference the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For Methyl 3-oxo-3-(pyridin-4-yl)propanoate, the IR spectrum will be dominated by the characteristic stretching vibrations of the carbonyl groups. The presence of both keto and enol forms will be evident from the distinct carbonyl absorption bands.

Expected IR Absorption Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1740 | Strong |

| C=O (Ketone) | Stretch | ~1720 | Strong |

| C=O (Enol, conjugated) | Stretch | ~1650 | Strong |

| C=C (Enol) | Stretch | ~1600 | Medium |

| C-O (Ester) | Stretch | ~1250 | Strong |

| C-H (Aromatic) | Stretch | ~3050 | Medium |

| C-H (Aliphatic) | Stretch | ~2950 | Medium |

| O-H (Enol, H-bonded) | Stretch | 3200-2500 (broad) | Broad, Medium |

Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 179, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 148.

-

Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 120.

-

Cleavage of the C-C bond between the carbonyls to give the pyridinoyl cation at m/z = 106.

-

Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and the conjugated enol form of Methyl 3-oxo-3-(pyridin-4-yl)propanoate are expected to show characteristic absorptions in the UV region.

Expected UV-Vis Absorption Maxima (in Ethanol):

-

π → π* transitions: The pyridine ring and the conjugated enone system of the enol tautomer are expected to show strong absorptions in the range of 250-280 nm.

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Spectroscopic Analysis and Data Interpretation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates how to combine the information to build a complete picture of Methyl 3-oxo-3-(pyridin-4-yl)propanoate.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

By combining the data, we can confirm the presence of all expected functional groups, determine the connectivity of the atoms, verify the molecular weight, and assess the purity of the sample. The NMR and IR data are particularly crucial for characterizing the keto-enol tautomerism, with the relative integration of the keto and enol signals in the ¹H NMR spectrum providing a quantitative measure of the equilibrium in a given solvent.

Conclusion

The spectroscopic analysis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate requires a multi-technique approach to fully elucidate its structure and understand its tautomeric behavior. This guide has provided the foundational principles, practical methodologies, and expected spectral data for the characterization of this important synthetic intermediate. By following these protocols and principles of data interpretation, researchers can ensure the quality and integrity of their scientific work.

References

-

Chem-Impex. (n.d.). Methyl 3-oxo-3-(pyridin-4-yl)propanoate. Retrieved January 6, 2026, from [Link]

-

ChemUniverse. (n.d.). METHYL 3-OXO-3-(PYRIDIN-4-YL)PROPANOATE. Retrieved January 6, 2026, from [Link]

- Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353327, Methyl 3-oxo-3-(pyridin-4-yl)propanoate. Retrieved January 6, 2026, from [Link]

- El-Azab, A. S., et al. (2013). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes.

Sources

Navigating the Spectral Landscape of Methyl 3-oxo-3-(pyridin-4-yl)propanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Methyl 3-oxo-3-(pyridin-4-yl)propanoate, a versatile building block in organic synthesis, presents a unique spectroscopic challenge due to the interplay of its β-ketoester functionality and the electronic influence of the pyridine ring. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of this compound, offering field-proven insights into experimental choices, data interpretation, and practical applications for researchers in drug discovery and development.

The Structural Significance of Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Methyl 3-oxo-3-(pyridin-4-yl)propanoate, also known as methyl isonicotinoylacetate, serves as a key intermediate in the synthesis of a variety of bioactive molecules and functional materials.[1] Its structure, featuring a reactive β-dicarbonyl system directly attached to a pyridine ring, allows for a diverse range of chemical transformations, making it a valuable synthon for creating complex molecular architectures. Accurate and unambiguous characterization of this molecule is the foundational step for its effective utilization in any synthetic endeavor. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework and the electronic environment of each atom.

Unraveling the Proton NMR Spectrum (¹H NMR)

The ¹H NMR spectrum of methyl 3-oxo-3-(pyridin-4-yl)propanoate is characterized by distinct signals corresponding to the protons of the pyridine ring, the active methylene group, and the methyl ester. The chemical shifts are significantly influenced by the electron-withdrawing nature of the pyridin-4-yl group and the carbonyl functionalities.

A critical aspect to consider is the potential for keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds. In solution, methyl 3-oxo-3-(pyridin-4-yl)propanoate can exist as an equilibrium mixture of the keto and enol forms. This equilibrium is often slow on the NMR timescale, leading to the observation of distinct sets of signals for each tautomer. The ratio of the keto to enol form can be influenced by factors such as the solvent, temperature, and concentration.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |

| Pyridine H-2, H-6 | ~8.7-8.9 | Doublet (d) | ~6.0 | Deshielded due to proximity to the electronegative nitrogen and the carbonyl group. |

| Pyridine H-3, H-5 | ~7.8-8.0 | Doublet (d) | ~6.0 | Less deshielded than H-2 and H-6. |

| Methylene (-CH₂-) | ~4.0-4.2 | Singlet (s) | - | Active methylene protons in the keto form. |

| Methyl (-OCH₃) | ~3.7-3.8 | Singlet (s) | - | Protons of the methyl ester group. |

| Enolic Vinyl (=CH-) | ~5.8-6.0 | Singlet (s) | - | Appears in the enol tautomer. |

| Enolic Hydroxyl (-OH) | ~12.0-14.0 | Broad Singlet (br s) | - | Highly deshielded due to intramolecular hydrogen bonding in the enol tautomer. |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Expert Insight: The choice of deuterated solvent is crucial in studying the keto-enol tautomerism. Aprotic solvents like chloroform-d (CDCl₃) or acetone-d₆ are often preferred to minimize the exchange of the enolic proton with the solvent. In contrast, protic solvents like methanol-d₄ or D₂O can lead to the disappearance of the enolic hydroxyl signal due to rapid exchange.

Decoding the Carbon Skeleton: The ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a detailed map of the carbon framework of methyl 3-oxo-3-(pyridin-4-yl)propanoate. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, offering valuable structural information. As with the ¹H NMR, the presence of both keto and enol tautomers can result in two sets of signals for the carbons involved in the tautomerism.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Notes |

| Ester Carbonyl (C=O) | ~167-170 | Carbon of the methyl ester group. |

| Ketone Carbonyl (C=O) | ~190-195 | Carbon of the ketone group in the keto form. |

| Pyridine C-4 | ~140-142 | Carbon attached to the acyl group. |

| Pyridine C-2, C-6 | ~150-152 | Deshielded due to proximity to nitrogen. |

| Pyridine C-3, C-5 | ~121-123 | Shielded relative to C-2 and C-6. |

| Methylene (-CH₂-) | ~45-50 | Methylene carbon in the keto form. |

| Methyl (-OCH₃) | ~52-54 | Methyl carbon of the ester group. |

| Enolic Vinyl (=C-) | ~90-95 | The carbon of the C=C double bond bearing the hydrogen in the enol form. |

| Enolic Carbonyl (=C-OH) | ~175-180 | The carbon of the C=C double bond bearing the hydroxyl group in the enol form. |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data for methyl 3-oxo-3-(pyridin-4-yl)propanoate, the following detailed protocol is recommended:

Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of the purified solid methyl 3-oxo-3-(pyridin-4-yl)propanoate.

-

Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) of high purity (≥99.8 atom % D). The choice of solvent can influence the keto-enol equilibrium.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds is usually sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Visualizing Molecular Connectivity

To better understand the relationships between the different parts of the molecule, a connectivity diagram can be generated.

Caption: Molecular structure of methyl 3-oxo-3-(pyridin-4-yl)propanoate.

Conclusion and Future Perspectives

The NMR spectral data of methyl 3-oxo-3-(pyridin-4-yl)propanoate provides a detailed fingerprint of its molecular structure. A thorough understanding of its ¹H and ¹³C NMR spectra, including the nuances of keto-enol tautomerism, is indispensable for researchers utilizing this compound in their synthetic endeavors. The protocols and interpretive guidelines presented in this guide are designed to empower scientists to confidently characterize this and similar molecules, ensuring the integrity and success of their research and development projects. Future investigations could involve advanced 2D NMR techniques, such as HSQC and HMBC, to further confirm the assignments and explore through-bond correlations within the molecule.

References

- A comprehensive resource on NMR spectroscopy principles and applic

- A foundational text on the interpretation of NMR spectra for organic chemists.

- A research article detailing the synthesis and characterization of related pyridine deriv

- A publication discussing the keto-enol tautomerism of β-dicarbonyl compounds.

- A database of chemical compounds with associated spectral d

- A journal article describing the synthesis of a compound where methyl 3-oxo-3-(pyridin-4-yl)

-

Chem-Impex. Methyl 3-oxo-3-(pyridin-4-yl)propanoate. [Link]

- A general guide to organic structure determin

- An authoritative source for chemical information and d

- A scientific publisher with a vast collection of chemistry journals.

- A resource for chemical safety and property inform

- A collection of NMR spectral data for a wide range of organic compounds.

- A provider of research chemicals and building blocks.

- A database of chemical structures and their associated inform

- A supplier of fine chemicals and labor

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Introduction: The Analytical Imperative for a Versatile Building Block

Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a compound of significant interest in the realms of medicinal chemistry and organic synthesis.[1][2] Its role as a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders, and in the development of advanced agrochemicals, underscores the critical need for robust analytical methods for its characterization.[1] Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the premier technique for confirming the identity, purity, and stability of this versatile molecule.[3]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate. We will delve into the principles of ionization, predict the fragmentation pathways based on established chemical logic, and present a detailed, field-proven protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to apply mass spectrometry to this important chemical entity.

Molecular Profile and Ionization Strategy

Before delving into the mass spectrometric analysis, it is essential to understand the fundamental properties of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [1][4] |

| Molecular Weight | 179.17 g/mol | [1][4][5] |

| Structure | Pyridine ring attached to a β-keto ester | [2][4] |

| Key Functional Groups | Pyridine, Ketone, Methyl Ester | |

| CAS Number | 829-45-8 | [1][4] |

The presence of the basic pyridine nitrogen makes Methyl 3-oxo-3-(pyridin-4-yl)propanoate an ideal candidate for positive-ion electrospray ionization (ESI). ESI is a "soft ionization" technique that is particularly well-suited for producing intact protonated molecules ([M+H]⁺) of polar and thermally labile compounds, minimizing in-source fragmentation and providing a clear molecular weight determination.[6][7] The acidic protons in the solvent system readily protonate the basic pyridine nitrogen, leading to a stable gas-phase ion.

Experimental Workflow: From Solution to Spectrum

The logical flow of an ESI-MS experiment is designed to efficiently generate, separate, and detect ions from a liquid sample. The process is initiated by introducing a dilute solution of the analyte into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Finally, a detector records the abundance of each ion, generating the mass spectrum.

Caption: General workflow for ESI-MS analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The analysis of fragmentation patterns in mass spectrometry provides a roadmap to the molecule's structure. For Methyl 3-oxo-3-(pyridin-4-yl)propanoate, the fragmentation is expected to be dictated by the inherent chemistry of the β-keto ester and the pyridine ring.

The Protonated Molecule: The Starting Point

Under positive-ion ESI conditions, the molecule is expected to readily accept a proton, primarily on the more basic pyridine nitrogen atom.

-

[M+H]⁺ : The protonated molecular ion will be the most abundant ion in the full scan spectrum, appearing at an m/z of 180.18 .

Collision-Induced Dissociation (CID): Unraveling the Structure

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), we can induce fragmentation. The resulting product ions reveal the connectivity of the molecule. The fragmentation of β-keto esters is known to be dominated by cleavages alpha to the carbonyl groups.[8][9][10]

Predicted Fragmentation Pathway:

-

Loss of Methanol (-32 Da): A common fragmentation pathway for methyl esters involves the loss of methanol. This would result in an ion at m/z 148.15 .

-

Loss of the Methoxy Radical (•OCH₃, -31 Da): Cleavage of the ester can lead to the loss of a methoxy radical, forming an acylium ion at m/z 149.15 .

-

Alpha-Cleavage - Loss of the Methoxycarbonyl Group (-59 Da): A significant fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the loss of the methoxycarbonyl group (•COOCH₃). This would generate a pyridinoyl cation at m/z 121.13 .

-

Formation of the Pyridinoyl Cation (-73 Da): Cleavage of the bond between the two carbonyl groups would result in the formation of the stable pyridinoyl cation at m/z 106.12 .

-

Loss of Carbon Monoxide from the Pyridinoyl Cation (-28 Da): The pyridinoyl cation (m/z 106.12) can further fragment by losing a molecule of carbon monoxide, yielding a pyridinyl cation at m/z 78.11 .

Caption: Predicted fragmentation of protonated Methyl 3-oxo-3-(pyridin-4-yl)propanoate.

Summary of Predicted Key Ions

| m/z (Predicted) | Ion Identity | Description |

| 180.18 | [M+H]⁺ | Protonated Molecular Ion |

| 149.15 | [M+H - •OCH₃]⁺ | Loss of a methoxy radical |

| 148.15 | [M+H - CH₃OH]⁺ | Loss of methanol |

| 121.13 | [M+H - •COOCH₃]⁺ | Loss of the methoxycarbonyl group |

| 106.12 | [C₆H₄NO]⁺ | Pyridinoyl cation |

| 78.11 | [C₅H₄N]⁺ | Pyridinyl cation |

Experimental Protocol: A Self-Validating System

This protocol outlines a robust method for the analysis of Methyl 3-oxo-3-(pyridin-4-yl)propanoate using a standard ESI-MS system.

1. Materials and Reagents

-

Methyl 3-oxo-3-(pyridin-4-yl)propanoate (purity ≥95%)

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Calibrant solution appropriate for the mass spectrometer

2. Sample Preparation

-

Prepare a stock solution of Methyl 3-oxo-3-(pyridin-4-yl)propanoate at 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution at 1 µg/mL in a solvent mixture of 50:50 methanol:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

3. Instrument Setup and Calibration

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using the appropriate calibrant solution. Ensure mass accuracy is within 5 ppm.

-

Set up the ESI source in positive ion mode.

4. Mass Spectrometer Parameters (Example for a Quadrupole-TOF)

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | The basic pyridine nitrogen is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for stable ion generation. |

| Nebulizer Gas (N₂) | 1.5 - 2.5 Bar | Assists in the formation of fine droplets. |

| Drying Gas (N₂) | 8 - 12 L/min | Facilitates desolvation of the droplets. |

| Drying Gas Temp. | 250 - 350 °C | Promotes efficient solvent evaporation. |

| Scan Range (MS1) | m/z 50 - 500 | Covers the expected molecular ion and fragments. |

| Collision Energy (MS2) | Ramped (e.g., 10-40 eV) | To observe a range of fragment ions from low to high energy pathways. |

5. Data Acquisition

-

Full Scan (MS1): Infuse the working solution at a flow rate of 5-10 µL/min. Acquire full scan data to confirm the presence of the [M+H]⁺ ion at m/z 180.18.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the precursor ion at m/z 180.18. Acquire fragmentation data to confirm the predicted product ions.

6. Data Analysis and Validation

-

Process the acquired data using the instrument's software.

-

Validation:

-

The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass (180.1821).

-

The observed fragment ions should match at least three of the predicted ions in the table above.

-

The isotopic pattern of the molecular ion should match the theoretical pattern for C₉H₁₀NO₃⁺.

-

Conclusion: A Framework for Confident Characterization